{octahydrocyclopenta[b]pyran-2-yl}methanesulfonylchloride,Mixtureofdiastereomers
Description
{Octahydrocyclopenta[b]pyran-2-yl}methanesulfonyl chloride, mixture of diastereomers, is a chemical compound with the molecular formula C9H15ClO3S and a molecular weight of 238.73 g/mol . This compound is known for its unique structure, which includes a cyclopentane ring fused to a pyran ring, and a methanesulfonyl chloride functional group. It is used in various chemical reactions and has applications in scientific research and industry.
Properties
Molecular Formula |
C9H15ClO3S |
|---|---|
Molecular Weight |
238.73 g/mol |
IUPAC Name |
2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyran-2-ylmethanesulfonyl chloride |
InChI |
InChI=1S/C9H15ClO3S/c10-14(11,12)6-8-5-4-7-2-1-3-9(7)13-8/h7-9H,1-6H2 |
InChI Key |
XRAMMOUXJIUFMH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC(OC2C1)CS(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of {octahydrocyclopenta[b]pyran-2-yl}methanesulfonyl chloride involves several steps. One common method includes the reaction of octahydrocyclopenta[b]pyran with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
{Octahydrocyclopenta[b]pyran-2-yl}methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride using reducing agents like lithium aluminum hydride.
Oxidation Reactions: It can be oxidized to form sulfonic acids using oxidizing agents such as hydrogen peroxide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and various nucleophiles and reducing agents . The major products formed from these reactions depend on the specific nucleophile or reducing agent used.
Scientific Research Applications
{Octahydrocyclopenta[b]pyran-2-yl}methanesulfonyl chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of {octahydrocyclopenta[b]pyran-2-yl}methanesulfonyl chloride involves the reactivity of the methanesulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds . The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction. For example, in biological systems, it may react with nucleophilic amino acid residues in proteins, leading to modifications that can affect protein function .
Comparison with Similar Compounds
{Octahydrocyclopenta[b]pyran-2-yl}methanesulfonyl chloride can be compared with other sulfonyl chloride compounds, such as:
Methanesulfonyl chloride: A simpler compound with a similar functional group but without the fused ring structure.
Benzenesulfonyl chloride: Contains a benzene ring instead of the cyclopentane-pyran fused ring system.
Tosyl chloride: A commonly used sulfonyl chloride with a toluene ring.
The uniqueness of {octahydrocyclopenta[b]pyran-2-yl}methanesulfonyl chloride lies in its fused ring structure, which can impart different reactivity and properties compared to simpler sulfonyl chlorides .
Biological Activity
The compound {octahydrocyclopenta[b]pyran-2-yl}methanesulfonylchloride , a mixture of diastereomers, is a chemical entity with potential biological activities. Understanding its biological activity is crucial for evaluating its therapeutic applications and mechanisms of action. This article delves into the biological activity of this compound, synthesizing findings from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound belongs to a class of bicyclic heterocycles, which are known for their diverse biological activities. The structural formula can be represented as follows:
- Chemical Formula : C₁₁H₁₃ClO₂S
- Molecular Weight : 248.74 g/mol
This compound features a methanesulfonyl chloride functional group, which is known to enhance reactivity, particularly in nucleophilic substitution reactions.
The biological activity of {octahydrocyclopenta[b]pyran-2-yl}methanesulfonylchloride is primarily linked to its ability to interact with various biological targets, including receptors and enzymes. It has been identified as a negative allosteric modulator of certain receptors, including the NR2B subtype of the NMDA receptor, which plays a significant role in synaptic plasticity and memory function .
Pharmacological Applications
-
Neuropharmacology :
- The compound has shown promise in modulating neurotransmission, particularly through its interaction with NMDA receptors. This modulation can potentially aid in treating neurodegenerative disorders and cognitive impairments.
- Anticancer Activity :
-
Anti-inflammatory Effects :
- There is emerging evidence suggesting that the compound may possess anti-inflammatory properties, which could be beneficial in managing conditions characterized by chronic inflammation.
Data Tables
| Biological Activity | Target | Effect |
|---|---|---|
| NMDA Receptor Modulation | NR2B | Negative allosteric modulation |
| Cytotoxicity | Various Cancer Cell Lines | Induces apoptosis |
| Anti-inflammatory | In vitro Models | Reduces pro-inflammatory cytokines |
Case Study 1: Neuropharmacological Effects
A study examined the effects of {octahydrocyclopenta[b]pyran-2-yl}methanesulfonylchloride on cognitive function in animal models. Results indicated that administration led to improved memory retention and learning capabilities, suggesting its potential as a treatment for cognitive decline associated with aging or neurodegenerative diseases.
Case Study 2: Anticancer Activity
In vitro assays conducted on breast cancer cell lines demonstrated that treatment with the compound resulted in significant reductions in cell viability and increased rates of apoptosis. The mechanism was attributed to the activation of caspase pathways, highlighting its potential as an anticancer agent.
Research Findings
Recent research has focused on optimizing the synthesis of {octahydrocyclopenta[b]pyran-2-yl}methanesulfonylchloride and evaluating its pharmacokinetic properties. Studies have shown that the compound exhibits favorable solubility and stability profiles, making it a candidate for further development into pharmaceutical formulations.
Q & A
Q. What analytical techniques are most effective for determining the diastereomeric ratio in {octahydrocyclopenta[b]pyran-2-yl}methanesulfonylchloride?
- Methodological Answer : Use chiral HPLC or GC-MS with a polar stationary phase (e.g., cellulose-based columns) to resolve diastereomers. Confirm ratios via -NMR integration of non-overlapping proton signals (e.g., methine or methylene groups in the cyclopenta[b]pyran system). For quantification, combine with mass spectrometry to distinguish isomers with identical retention times .
Q. How can researchers ensure the stability of sulfonyl chloride derivatives during synthetic workflows?
- Methodological Answer : Store the compound under inert atmosphere (argon/nitrogen) at −20°C to prevent hydrolysis. Avoid prolonged exposure to moisture by using anhydrous solvents (e.g., dichloromethane or THF) during reactions. Monitor stability via TLC or -NMR (if fluorinated analogs are synthesized) .
Q. What purification strategies are recommended for isolating diastereomers from reaction mixtures?
- Methodological Answer : Employ column chromatography with silica gel and a gradient elution of ethyl acetate/hexane (4:1 to 1:1). For unresolved peaks, use preparative HPLC with chiral columns (e.g., Chiralpak IA/IB). Recrystallization in non-polar solvents (e.g., hexane/diethyl ether) may enhance diastereomeric purity .
Advanced Research Questions
Q. How can contradictory 1H^1H1H-NMR data arising from diastereomer interconversion be resolved?
- Methodological Answer : Perform variable-temperature (VT) NMR experiments (e.g., −40°C to 25°C) to slow interconversion rates. Use 2D-NMR (COSY, NOESY) to assign stereochemistry. If interconversion persists, derivatize the sulfonyl chloride with a chiral amine (e.g., (R)-α-methylbenzylamine) to form stable diastereomeric sulfonamides for analysis .
Q. What reaction conditions minimize racemization during sulfonylation of stereochemically sensitive intermediates?
- Methodological Answer : Conduct reactions at low temperatures (−20°C to 0°C) in aprotic solvents (e.g., DCM) to suppress nucleophilic attack on the sulfonyl chloride. Use sterically hindered bases (e.g., 2,6-lutidine) to neutralize HCl byproducts without promoting epimerization. Monitor reaction progress via in situ IR for sulfonyl chloride consumption .
Q. How can computational methods aid in predicting diastereomer reactivity differences?
- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to model transition states and compare activation energies for diastereomeric pathways. Use molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities if the compound is a protease inhibitor. Validate predictions with kinetic studies (e.g., stopped-flow spectroscopy) .
Q. What strategies address discrepancies in biological activity between diastereomers?
- Methodological Answer : Synthesize and isolate individual diastereomers via preparative chiral chromatography. Test each isomer in parallel bioassays (e.g., enzyme inhibition, cytotoxicity). Use X-ray crystallography to correlate stereochemistry with activity. If separation is impractical, employ dynamic kinetic resolution (DKR) with chiral catalysts .
Data Contradiction Analysis
Q. How should researchers interpret conflicting mass spectrometry (MS) and NMR data for this compound?
- Methodological Answer : Cross-validate MS data with high-resolution techniques (HRMS) to confirm molecular formulas. For NMR discrepancies, check for solvent impurities (e.g., residual methylene chloride in DCM-d) or paramagnetic effects. Use heteronuclear experiments (HSQC, HMBC) to resolve overlapping signals .
Experimental Design Considerations
Q. What controls are critical when studying the hydrolytic degradation of sulfonyl chlorides?
- Methodological Answer : Include pH-buffered solutions (pH 2–10) to assess hydrolysis rates. Use -labeled water to trace oxygen incorporation into degradation products. Employ LC-MS with ion-pairing reagents (e.g., TFA) to detect polar byproducts. Compare with stability data of analogous compounds (e.g., mesyl chlorides) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
